molecular formula C12H14O2 B8771116 NSC 143773 CAS No. 65548-56-3

NSC 143773

Cat. No.: B8771116
CAS No.: 65548-56-3
M. Wt: 190.24 g/mol
InChI Key: YWNYRHVJXKBAJO-UHFFFAOYSA-N
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Description

Properties

CAS No.

65548-56-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-cyclohepta-2,4,6-trien-1-ylpentane-2,4-dione

InChI

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h3-8,11-12H,1-2H3

InChI Key

YWNYRHVJXKBAJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1C=CC=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoylpyridine typically involves the acylation of pyridine with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 2-Nonanoylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Nonanoylpyridine can undergo various chemical reactions, including:

    Oxidation: The nonanoyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The carbonyl group in the nonanoyl chain can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

    Oxidation: Nonanoic acid or 2-nonanoylpyridine-3-carboxylic acid.

    Reduction: 2-Nonanoylpyridine alcohol.

    Substitution: 3-Nitro-2-nonanoylpyridine or 3-bromo-2-nonanoylpyridine.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have investigated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Research has focused on its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nonanoylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Clarification of Terminology

The term "NSC" in the provided literature consistently denotes Non-Structural Carbohydrates, which are dynamic carbon reserves (e.g., sugars, starch) in plants. These compounds are critical for plant metabolism, stress responses, and carbon allocation (–7). For example:

  • Starch : Long-term storage carbohydrate in plants ().
  • Sucrose and Fructans : Short-term reserves involved in osmotic regulation and stress adaptation ().

The query conflates "NSC" (plant carbohydrates) with a distinct chemical compound.

Analysis of Evidence Limitations

a. Plant Non-Structural Carbohydrates (NSCs)

Key findings include:

  • Species-Specific NSC Allocation : For example, Mongolian oak (Quercus mongolica) allocates more soluble sugars to aboveground growth, while conifers prioritize root storage ().
  • Environmental Responses : Drought stress alters NSC distribution in Caragana microphylla seedlings, with starch depletion in roots under severe stress ().
  • Nutrient Interactions : NSC concentrations correlate with nitrogen and phosphorus levels in semi-arid tree species ().

b. Chemical Compounds in

describes a compound with CAS 918538-05-3 and compares it to structurally similar chemicals (e.g., pyrazolo-triazine derivatives). However, this compound is unrelated to plant NSCs and lacks the identifier "NSC 143773".

Recommended Next Steps

To resolve the ambiguity:

Verify the Identity of "this compound" :

  • Confirm whether "this compound" refers to a plant-derived carbohydrate (unlikely, given the numbering) or a synthetic compound (e.g., a drug candidate or reference substance).
  • Cross-check databases like PubChem, CAS Registry, or the National Service Center for Environmental Publications for validated identifiers.

Expand Literature Review :

  • Investigate pharmacological or chemical databases (e.g., DrugBank, ChEMBL) for "this compound."
  • Review National Cancer Institute (NCI) compound repositories, as "NSC" is historically used in their chemical inventory (e.g., NSC 732517 for cisplatin analogs).

Q & A

Q. How to present conflicting this compound data in publications?

  • Methodological Answer :
  • Use forest plots to visualize effect size variability across studies.
  • Include a supplementary table comparing experimental conditions (e.g., pH, temperature, passage number).
  • Discuss limitations via GRADE criteria (e.g., risk of bias, imprecision) .

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